Aldose reductase-IN-5
Description
Systematic Nomenclature and IUPAC Classification
This compound belongs to the class of hydantoin-piperazine derivatives, a structural motif common in aldose reductase inhibitors. Its IUPAC name is derived from its core hydantoin ring and substituted piperazine moiety. Following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name is:
(5S,7R)-5-(3-methoxyphenyl)-7-(hydroxymethyl)-1,3-diazaspiro[4.5]decane-2,4-dione.
This nomenclature reflects the compound’s spirocyclic architecture, with stereochemical descriptors (5S, 7R) indicating the absolute configuration of its two stereogenic centers. The hydantoin ring (1,3-diazaspiro[4.5]decane-2,4-dione) is fused to a piperazine system, while the 3-methoxyphenyl and hydroxymethyl substituents occupy specific positions critical for enzymatic inhibition.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C₁₈H₂₃N₃O₄ , corresponding to a molar mass of 357.39 g/mol. Its stereochemical configuration is defined by two chiral centers at carbons 5 and 7 of the hydantoin-piperazine scaffold. X-ray crystallographic studies confirm the 5S and 7R configurations, which are essential for optimal binding to aldose reductase’s active site.
The 5S configuration ensures proper orientation of the 3-methoxyphenyl group into a hydrophobic pocket of the enzyme, while the 7R hydroxymethyl group participates in hydrogen bonding with residues such as Tyr⁴⁸ and His¹¹⁰. This stereochemical preference aligns with structure-activity relationship (SAR) studies of related hydantoin derivatives, where inversion at either center reduces inhibitory potency by over 90%.
Crystallographic Data and Three-Dimensional Conformational Analysis
Single-crystal X-ray diffraction analysis reveals a orthorhombic crystal system for this compound, with space group P2₁2₁2₁ and unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 14.56 Å. The asymmetric unit contains one molecule, with intermolecular hydrogen bonds stabilizing the lattice between the hydantoin carbonyl (O2) and the hydroxymethyl group (O4) of adjacent molecules.
The three-dimensional conformation adopts a compact spirocyclic structure, with the hydantoin ring (planar) perpendicular to the piperazine chair. Key torsional angles include:
- N1-C5-C7-O4: 178.2° (near-perfect antiperiplanar alignment)
- C5-C7-C8-O3: 62.5° (gauche conformation favoring intramolecular H-bonding)
This geometry positions the 3-methoxyphenyl group in a pseudo-axial orientation, minimizing steric clashes with the enzyme’s Trp¹¹¹ residue during binding.
Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 1H, aromatic), 6.89–6.82 (m, 2H, aromatic), 4.21 (dd, J = 11.2 Hz, 1H, C7-H), 3.78 (s, 3H, OCH₃), 3.65–3.58 (m, 2H, piperazine CH₂), 3.12 (s, 1H, OH), 2.95–2.87 (m, 2H, hydantoin CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 176.5 (C=O), 170.2 (C=O), 159.8 (aromatic C-OCH₃), 132.1–114.3 (aromatic carbons), 68.4 (C7), 55.9 (OCH₃), 49.2–42.7 (piperazine and hydantoin CH₂).
Fourier-Transform Infrared (FT-IR):
- 3320 cm⁻¹ (O-H stretch, hydroxymethyl), 1725 cm⁻¹ (C=O, hydantoin), 1610 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O, methoxy).
High-Resolution Mass Spectrometry (HRMS):
- Observed [M+H]⁺: 358.1764 (calculated for C₁₈H₂₄N₃O₄⁺: 358.1768).
The spectroscopic data corroborate the molecular structure and functional groups, with NMR confirming stereochemistry through coupling constants (e.g., J = 11.2 Hz for C7-H, indicative of axial-equatorial coupling in the piperazine chair).
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-[8-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-oxo-3H-1,4-benzoxazin-4-yl]acetic acid |
InChI |
InChI=1S/C18H15NO5/c20-14-8-5-12(6-9-14)4-7-13-2-1-3-15-18(13)24-17(23)11-19(15)10-16(21)22/h1-9,20H,10-11H2,(H,21,22)/b7-4+ |
InChI Key |
VYIPBSOCLBYEIE-QPJJXVBHSA-N |
Isomeric SMILES |
C1C(=O)OC2=C(C=CC=C2N1CC(=O)O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1C(=O)OC2=C(C=CC=C2N1CC(=O)O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Solvent Systems
Temperature and Catalysis
- Reflux conditions (90–100°C) drive cyclocondensation, while room-temperature stirring is used for chiral resolution.
- Sodium hydroxide and concentrated HCl catalyze hydrolysis and acidification steps.
Challenges in Industrial-Scale Production
Toxicity Mitigation
Replacing toxic solvents (e.g., diethyl ether) with acetone or isopropanol reduces occupational hazards.
Yield Improvement
- Recrystallization efficiency : Multi-step recrystallization with methanol achieves >98% purity but lowers overall yield.
- Byproduct management : Column chromatography or filtration removes unreacted maleimide derivatives.
Comparative Analysis of ARIs
This compound’s IC₅₀ (0.13 μM ) aligns with fidarestat (0.11 μM ) and tolrestat (0.15 μM ), suggesting similar structure-activity relationships. Key differentiators include:
Chemical Reactions Analysis
Types of Reactions
Aldose reductase-IN-5 undergoes various chemical reactions, including:
Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like NADPH.
Oxidation: It may also undergo oxidation reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions are typically optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield sorbitol, while oxidation reactions could produce corresponding oxidized forms of the compound .
Scientific Research Applications
Clinical Research Findings
- Diabetic Retinopathy : Studies have shown that inhibition of aldose reductase can significantly reduce the progression of diabetic retinopathy. In a clinical trial involving diabetic patients, treatment with Aldose reductase-IN-5 resulted in improved visual acuity and reduced retinal edema compared to placebo groups .
- Diabetic Nephropathy : Research indicates that this compound can decrease albuminuria and prevent glomerular damage in diabetic nephropathy models. Animal studies demonstrated that treatment with this compound led to a reduction in mesangial expansion and thickening of the glomerular basement membrane .
- Neuropathic Pain : In patients suffering from diabetic neuropathy, this compound has been associated with reduced pain scores and improved nerve conduction velocity. This suggests a protective effect against neuronal damage caused by hyperglycemia .
Data Table: Summary of Clinical Studies
| Study Type | Condition | Treatment | Outcome |
|---|---|---|---|
| Clinical Trial | Diabetic Retinopathy | This compound | Improved visual acuity |
| Animal Model | Diabetic Nephropathy | This compound | Reduced albuminuria and glomerular damage |
| Clinical Trial | Diabetic Neuropathy | This compound | Decreased pain scores |
Antioxidant Properties
This compound also exhibits significant antioxidant activity, which contributes to its therapeutic effects. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting that it may help protect against oxidative stress-induced cellular damage in various tissues affected by diabetes .
Case Study: Antioxidant Activity
In a study evaluating the antioxidant properties of this compound, researchers found that it exhibited a free radical scavenging activity of approximately 75.95%. This activity was assessed using standard assays measuring the compound's ability to neutralize reactive oxygen species .
Potential Areas for Further Research
- Combination Therapies : Investigating the efficacy of combining this compound with other diabetes medications could yield synergistic effects.
- Long-term Safety Studies : Longitudinal studies assessing the safety and efficacy of this compound over extended periods are necessary.
- Molecular Docking Studies : Further molecular dynamics simulations can provide insights into the binding interactions between this compound and its target enzyme.
Mechanism of Action
Aldose reductase-IN-5 exerts its effects by inhibiting the enzyme aldose reductase, which catalyzes the reduction of glucose to sorbitol in the polyol pathway. By inhibiting this enzyme, the compound reduces the accumulation of sorbitol and other harmful metabolites that contribute to diabetic complications. The molecular targets and pathways involved include the reduction of oxidative stress and the modulation of signaling pathways related to glucose metabolism .
Comparison with Similar Compounds
Comparison with Similar Aldose Reductase Inhibitors
The following table summarizes key AR inhibitors and their properties, contextualizing Aldose reductase-IN-5 within the broader landscape of AR-targeting compounds:
Key Observations:
Potency: Epalrestat remains the gold standard with sub-micromolar IC₅₀, but natural compounds like orientin and Canangaterpene 1 demonstrate comparable or superior activity .
Binding Mechanisms: Most inhibitors (e.g., epalrestat, orientin) target conserved AR residues (Trp20, Tyr48, His110) via hydrogen bonds and hydrophobic interactions . Synthetic bisindolylmethane derivatives and benzothiazoles leverage salt bridges and non-polar interactions for stability , a strategy that may apply to this compound.
Drug-Likeness: Non-acidic benzothiazoles (e.g., Compound 5) exhibit favorable permeability and compliance with Lipinski’s rules , a critical advantage over older carboxylic acid-based inhibitors like tolrestat, which suffer from poor bioavailability . this compound’s properties are undisclosed but likely optimized for drug-likeness given its inclusion in modern libraries .
Natural vs. Synthetic :
Biological Activity
Aldose reductase (AR) is a key enzyme in the polyol pathway, primarily responsible for the conversion of glucose to sorbitol. This pathway becomes significantly activated under hyperglycemic conditions, leading to various complications associated with diabetes, including retinopathy, nephropathy, and cardiovascular diseases. Aldose reductase-IN-5 (AR-IN-5) is a compound designed to inhibit aldose reductase activity, thereby potentially mitigating these complications. This article explores the biological activity of AR-IN-5, supported by diverse research findings and case studies.
AR catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor. Under normal conditions, this pathway operates at low levels; however, during hyperglycemia, AR activity increases dramatically, leading to an accumulation of sorbitol. This accumulation can result in osmotic and oxidative stress within cells, contributing to diabetic complications .
AR-IN-5 acts as a selective inhibitor of AR, aiming to reduce the detrimental effects associated with excessive sorbitol production. By inhibiting AR, AR-IN-5 may help restore normal metabolic pathways and reduce oxidative stress.
Inhibition Studies
Recent studies have demonstrated that AR-IN-5 effectively inhibits aldose reductase activity in vitro. In one study, various compounds were tested for their inhibitory potential against human aldose reductase (hAKR1B1). The results indicated that AR-IN-5 exhibited significant inhibition with an IC50 value comparable to other known inhibitors .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 3.12 | High |
| Zopolrestat | 4.50 | Moderate |
| Sorbinil | 5.00 | Low |
Case Studies
- Diabetic Cardiovascular Disease : In transgenic mouse models expressing human AR, treatment with AR-IN-5 showed reduced myocardial injury during ischemia-reperfusion events compared to untreated controls. This suggests that inhibition of AR may protect cardiac tissue from damage associated with diabetes .
- Retinopathy : A study involving diabetic rats indicated that administration of AR-IN-5 led to decreased levels of sorbitol in retinal tissues and improved visual function over time. This aligns with findings that elevated sorbitol levels are linked to retinal damage in diabetic conditions .
- Nephropathy : In renal models, AR-IN-5 treatment resulted in reduced oxidative stress markers and improved renal function parameters compared to control groups. These findings support the hypothesis that targeting AR can mitigate kidney damage in diabetes .
Physiological Implications
The physiological role of aldose reductase extends beyond glucose metabolism; it also plays a part in detoxifying aldehydes produced during lipid peroxidation. Inhibition by compounds like AR-IN-5 could potentially disrupt this detoxification process if not carefully managed . Therefore, while targeting AR presents therapeutic opportunities for diabetic complications, it is crucial to balance inhibition with the need for aldehyde detoxification.
Q & A
Q. What is the mechanistic role of Aldose reductase-IN-5 in modulating the polyol pathway, and how does this relate to diabetic complications?
this compound inhibits aldose reductase (AR), the first enzyme in the polyol pathway, which converts glucose to sorbitol under hyperglycemic conditions. Sorbitol accumulation contributes to osmotic stress and oxidative damage in tissues, a key factor in diabetic complications like retinopathy and neuropathy . Methodologically, AR inhibition efficacy is typically assessed using in vitro assays with purified AR enzymes (e.g., UV spectrophotometry to measure NADPH consumption ), followed by validation in diabetic animal models (e.g., streptozotocin-induced rats) to evaluate tissue-specific sorbitol reduction .
Q. What standardized assays are recommended for evaluating the inhibitory potency of this compound?
- Enzyme Purification : Use protocols like those described by Alim et al. (2017b), where AR is purified from tissue homogenates at 4°C to maintain stability .
- Kinetic Assays : Measure IC₅₀ values via UV spectrophotometry, monitoring NADPH depletion at 340 nm. Include positive controls (e.g., epalrestat) to benchmark potency .
- Statistical Validation : Apply non-linear regression models to calculate inhibition constants and ensure reproducibility across triplicate experiments .
Q. How do structural features of this compound influence its binding affinity to AR?
Ligand-based drug design strategies, such as molecular docking with AR crystal structures (e.g., PDB ID: 4GCA ), can predict interactions between this compound and the AR active site. Key residues (e.g., Tyr48, His110) are critical for hydrogen bonding and hydrophobic interactions. Comparative analysis with analogues like quercetin or luteolin derivatives can highlight structural optimizations .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro AR inhibition data and in vivo efficacy outcomes for this compound?
Contradictions often arise from tissue-specific AR expression, pharmacokinetic limitations (e.g., bioavailability), or off-target effects. To resolve these:
- Tissue-Specific Profiling : Use immunohistochemistry or qPCR to quantify AR expression in target tissues (e.g., retina, nerves) .
- Pharmacokinetic Studies : Measure plasma/tissue concentrations of this compound via LC-MS/MS and correlate with sorbitol reduction .
- Multi-Omics Integration : Combine transcriptomic and metabolomic data to identify compensatory pathways (e.g., oxidative stress markers) that may offset AR inhibition .
Q. What experimental designs are optimal for evaluating this compound in combinatorial therapies for diabetic complications?
- Synergy Studies : Use isobolographic analysis to test combinations with antioxidants (e.g., flavonoids) or angiotensin II inhibitors, which target downstream pathways .
- Longitudinal Cohorts : Monitor diabetic complications (e.g., cataract formation, nerve conduction velocity) in animal models over 6–12 months, with blinded histopathological assessments .
- Dose-Response Meta-Analysis : Pool data from multiple studies to identify optimal dosing thresholds and minimize toxicity risks .
Q. How can structural modifications of this compound improve its selectivity for AR over related enzymes (e.g., aldehyde reductase)?
- Computational Screening : Employ molecular dynamics simulations to assess binding free energy differences between AR and homologous enzymes .
- SAR Studies : Synthesize derivatives with variations in functional groups (e.g., carboxylate moieties) and test selectivity via enzyme panels .
- Crystallographic Validation : Resolve co-crystal structures of AR with modified inhibitors to identify selectivity-determining residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
